molecular formula C23H32N4O2 B2479723 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide CAS No. 946345-69-3

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide

Cat. No.: B2479723
CAS No.: 946345-69-3
M. Wt: 396.535
InChI Key: HBPZREQOMIJHMA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a dimethylaminophenyl group, a 4-methylpiperazine moiety, and a methoxy-substituted aromatic ring.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-25(2)19-11-9-18(10-12-19)21(27-15-13-26(3)14-16-27)17-24-23(28)20-7-5-6-8-22(20)29-4/h5-12,21H,13-17H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPZREQOMIJHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Features Target/Activity Functional Outcomes
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide Dimethylaminophenyl, 4-methylpiperazine, methoxybenzamide Hypothesized kinase or receptor modulation (e.g., EGFR, dopamine D3/5-HT1A) Potential selectivity for kinase gatekeeper mutations or receptor subtypes (inferred)
AZD9291 (Osimertinib) Methoxyaniline, pyrimidine, indole substituent EGFR T790M/L858R mutant kinase inhibitor FDA-approved for NSCLC; overcomes T790M resistance
CO-1686 (Rociletinib) Trifluoromethyl-pyrimidine, acetylpiperazine EGFR T790M mutant kinase inhibitor Phase III trials (discontinued due to toxicity)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (Dopamine D3 ligand) Dichlorophenylpiperazine, pyridinylphenyl Dopamine D3 receptor antagonist Improved selectivity for D3 over D2 receptors (preclinical)
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide (Nitro-MPPF) Methoxyphenylpiperazine, nitrobenzamide, pyridinyl Serotonin 5-HT1A receptor ligand Radioligand for PET imaging of 5-HT1A receptors

Key Differences and Implications

Kinase Inhibitor Selectivity: The user’s compound shares a methoxybenzamide core with AZD9291 and CO-1686, which target EGFR mutants. Unlike CO-1686, which uses a trifluoromethyl group for metabolic stability, the methylpiperazine in the user’s compound could enhance solubility without compromising potency .

Receptor Ligand Specificity: Compared to dopamine D3 ligands (e.g., ’s dichlorophenylpiperazine), the dimethylaminophenyl group in the user’s compound may reduce affinity for D3 receptors but increase interactions with serotonin receptors (e.g., 5-HT1A) due to electronic effects .

Metabolic and Synthetic Considerations :

  • The methylpiperazine substituent may reduce hepatic clearance compared to acetylpiperazine derivatives like CO-1686 .
  • Synthetic routes for similar benzamides (e.g., ) involve HBr-mediated deprotection and Na2CO3 basification, which could be adapted for large-scale synthesis of the user’s compound .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide, commonly referred to as a benzamide derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O3C_{22}H_{30}N_{4}O_{3}. The compound features a dimethylamino group, a piperazine ring, and a methoxybenzamide moiety, contributing to its unique biological activity.

PropertyValue
Molecular Weight398.5 g/mol
StructureChemical Structure
SolubilitySoluble in DMSO

Research indicates that the biological activity of this compound is primarily mediated through its interaction with various biological targets, including:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, studies suggest that this compound may inhibit mTOR signaling pathways, which are crucial in cellular growth and proliferation .
  • Antimicrobial Activity : The compound may exhibit antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting specific enzymes involved in metabolic pathways.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have demonstrated that benzamide derivatives can induce apoptosis in cancer cells. In vitro assays indicated that this compound can reduce cell viability in various cancer cell lines, suggesting potential as an anticancer agent.
  • Neuropharmacological Effects : The presence of the piperazine ring suggests possible interactions with neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects. Compounds with similar structures have been noted for their ability to modulate serotonin and dopamine pathways.
  • Antiviral Potential : Due to structural similarities with known antiviral agents, this compound may exhibit activity against viral proteins or ion channels, indicating potential for development in antiviral therapies.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar benzamide derivatives:

  • Study on Kinase Inhibitors : A comprehensive review of small molecule kinase inhibitors indicated that compounds with structural similarities to this compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
  • Antimicrobial Testing : A recent study evaluated the antimicrobial properties of various benzamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting further investigation into the compound's potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and optimization strategies for N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxybenzamide?

  • The compound is synthesized via multi-step reactions, starting with benzoyl chloride or benzoic acid derivatives. Nucleophilic substitutions introduce the dimethylamino and piperazinyl groups. Key steps include:

  • Nucleophilic substitution : Reacting intermediates with dimethylamine or 4-methylpiperazine under inert conditions (e.g., Schlenk techniques) .
  • Purification : Column chromatography and recrystallization are used to achieve >95% purity .
  • Optimization : Solvent choice (e.g., acetonitrile for polar intermediates), temperature control (reflux for 4–5 hours), and catalysts (e.g., DMAP for coupling reactions) improve yields .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra validate the aromatic rings (δ 6.5–8.0 ppm for protons), ethyl linker (δ 2.5–3.5 ppm), and piperazine/dimethylamino groups (δ 2.2–2.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments .
  • Chromatography : HPLC ensures purity (>95%) by monitoring retention times and peak symmetry .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values calculated .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or acetylcholinesterase) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?

  • Linker Modifications : Replace the ethyl bridge with rigid spacers (e.g., propargyl or phenyl) to enhance binding to hydrophobic pockets .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzamide ring to improve metabolic stability .
  • Piperazine Substitutions : Test N-methyl vs. N-ethyl piperazine analogs to modulate solubility and target affinity .

Q. What computational approaches are used to predict binding modes and pharmacokinetics?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or GPCRs) using crystal structures (e.g., PDB ID 4R3P for EGFR) .
  • ADMET Prediction : SwissADME or QikProp estimates LogP (target: 2–4), solubility (<−4 LogS indicates poor absorption), and CYP450 inhibition risks .

Q. How can contradictory biological activity data be resolved?

  • Orthogonal Assays : Validate antimicrobial activity via time-kill curves in addition to disk diffusion .
  • Structural Analog Comparison : Compare results with analogs like N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide to identify scaffold-specific effects .
  • Dose-Response Curves : Replicate experiments with tighter concentration gradients (e.g., 0.1–100 μM) to confirm IC50_{50} values .

Q. What strategies improve the compound’s physicochemical properties for in vivo studies?

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 1 mg/mL in PBS) .
  • Prodrug Design : Esterify the methoxy group to increase bioavailability, with enzymatic cleavage in vivo .
  • Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to improve plasma half-life .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction intermediates?

  • TLC : Silica gel plates with UV visualization track reaction progress (e.g., Rf_f = 0.5 in 1:1 ethyl acetate/hexane) .
  • In Situ IR Spectroscopy : Monitor carbonyl (1700–1750 cm1^{-1}) and amine (3300–3500 cm1^{-1}) group transformations .

Q. How can reaction yields be maximized during scale-up synthesis?

  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for coupling reactions; yields improve from 60% to 85% .
  • Solvent Selection : Replace DMF with THF to reduce side reactions (e.g., hydrolysis) .
  • Temperature Gradients : Stepwise heating (25°C → 80°C) prevents exothermic runaway during piperazine incorporation .

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